1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride
CAS No.: 1349718-89-3
Cat. No.: VC7106967
Molecular Formula: C5H7ClF3N3
Molecular Weight: 201.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349718-89-3 |
|---|---|
| Molecular Formula | C5H7ClF3N3 |
| Molecular Weight | 201.58 |
| IUPAC Name | 1-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-1-4(9)10-11;/h1-2H,3H2,(H2,9,10);1H |
| Standard InChI Key | TYGJFSWMRNOZIR-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1N)CC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Spectroscopic Profile
Table 1: Characteristic Spectroscopic Signatures
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 6.45 (s, 1H, pyrazole-H) | Deshielded aromatic proton |
| δ 4.55 (q, 2H, -CH₂CF₃) | Coupling with adjacent CF₃ group | |
| ¹⁹F NMR | δ -66.3 (s, 3F) | Trifluoroethyl group |
| IR | 3350 cm⁻¹ (N-H stretch) | Amine hydrochloride salt |
| 1120 cm⁻¹ (C-F stretch) | Trifluoroethyl vibration |
Data derived from analogous trifluoroethylpyrazole derivatives .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthetic route typically involves a two-step process:
Step 1: Formation of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
Pyrazole-3-amine undergoes N-alkylation with 2,2,2-trifluoroethyl iodide in the presence of K₂CO₃ in DMF at 80°C for 12 hours. The reaction achieves ~68% yield (GC-MS purity >95%).
Step 2: Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt with 89% recovery.
Table 2: Optimization of Alkylation Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60-100°C | 80°C | Maximizes rate |
| Solvent | DMF, DMSO, THF | DMF | Polar aprotic |
| Base | K₂CO₃, NaH, Et₃N | K₂CO₃ | Mild deprotonation |
| Reaction Time | 6-24h | 12h | Complete conversion |
Industrial Production
Patent WO2020222158A1 discloses a continuous flow process using microreactor technology :
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Reactor 1: Mixing of pyrazole-3-amine and trifluoroethyl bromide in supercritical CO₂
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Reactor 2: In-line quench with aqueous HCl
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Crystallization: Anti-solvent precipitation with MTBE
This method achieves 92% yield with >99.5% purity, reducing waste compared to batch processes .
Pharmaceutical Applications
Kinase Inhibition Activity
The compound demonstrates selective inhibition of adaptor-associated kinase 1 (AAK1), a regulator of clathrin-mediated endocytosis :
Table 3: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity Index vs. TBK1 |
|---|---|---|
| AAK1 | 48 | 142-fold |
| GAK | 5200 | 15-fold |
| BMP2K | >10,000 | N/A |
Structural analysis reveals the trifluoroethyl group occupies a hydrophobic pocket in AAK1's ATP-binding site, while the pyrazole nitrogen forms hydrogen bonds with Glu100 .
| Organism | MIC (μg/mL) | Mechanism |
|---|---|---|
| MRSA (ATCC 43300) | 16 | Cell wall synthesis |
| Pseudomonas aeruginosa | 64 | Efflux pump inhibition |
| Candida albicans | >128 | N/A |
The hydrochloride salt formulation enhances aqueous solubility (logP = 1.2) compared to the free base (logP = 2.4), improving bioavailability.
| Test System | Result | Reference |
|---|---|---|
| Ames Test | Negative (≤1 μg/plate) | |
| Daphnia magna EC₅₀ | 8.7 mg/L (48h) | |
| Rat Oral LD₅₀ | 520 mg/kg |
The hydrochloride salt shows reduced dermal irritation compared to analogous sulfonyl chlorides .
Comparative Analysis with Structural Analogs
Table 4: Property Comparison of Trifluoroethylpyrazole Derivatives
| Compound | ClogP | Water Solubility (mg/mL) | AAK1 IC₅₀ (nM) |
|---|---|---|---|
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine HCl | 1.2 | 34.5 | 48 |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | 2.8 | 0.8 | >10,000 |
| 1-(Trifluoromethyl)pyrazol-3-amine | 1.8 | 12.1 | 290 |
The hydrochloride salt's improved solubility-profile-to-potency ratio makes it superior for formulation development compared to lipophilic analogs .
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